molecular formula C9H13Cl2N3 B11876282 N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

Cat. No.: B11876282
M. Wt: 234.12 g/mol
InChI Key: XLVPDQHMYAJVGJ-UHFFFAOYSA-N
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Description

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves metal-free direct synthesis methods that yield imidazo[1,2-a]pyridine derivatives. These compounds are recognized for their broad spectrum of biological activity profiles, which depend significantly on their substitution patterns. The structural modifications can enhance their pharmacological properties, making them suitable candidates for drug discovery .

Biological Activities

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine show moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies using the agar well diffusion method have demonstrated that related compounds possess significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Certain derivatives have demonstrated selective cytotoxicity towards human cancer cell lines while exhibiting minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with conventional treatments .

Tuberculosis Treatment

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds within this class have been reported to exhibit MIC values lower than those of traditional anti-tuberculosis drugs like isoniazid, indicating their potential as novel therapeutic agents against resistant strains .

Case Study 1: Antimicrobial Evaluation

A study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antimicrobial efficacy using the agar well diffusion method. The results showed that certain compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential use in treating bacterial infections .

Case Study 2: Anticancer Activity

In a comparative study involving various imidazo[1,2-a]pyridine derivatives, researchers assessed the cytotoxic effects on different cancer cell lines. The findings indicated that specific structural modifications enhanced the anticancer activity of these compounds, making them viable candidates for further development in oncology .

Case Study 3: Anti-TB Activity

A comprehensive evaluation of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis revealed promising results. Compounds were found to be effective against both multidrug-resistant and extensively drug-resistant strains. This highlights the importance of ongoing research in optimizing these compounds for clinical applications in tuberculosis treatment .

Tables

Biological Activity Findings Reference
AntimicrobialModerate activity against S. aureus and E. coli
AnticancerSelective cytotoxicity towards cancer cell lines
Anti-TBEffective against multidrug-resistant strains

Mechanism of Action

The mechanism of action of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions .

Biological Activity

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of anti-tuberculosis (TB) research and other pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an imidazopyridine derivative known for its heterocyclic structure. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.

Antitubercular Properties

Research has highlighted the antitubercular activity of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis, particularly in multidrug-resistant (MDR) strains. A notable study indicated that certain derivatives act as potent inhibitors of the cytochrome bc1 complex in M. tuberculosis, which is crucial for ATP synthesis and bacterial survival .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazopyridine scaffold can significantly influence biological activity. For instance, substituents at the 3-position have been shown to enhance inhibitory potency against M. tuberculosis. The following table summarizes some key findings from SAR analyses:

CompoundR GrouppEC50SI (Selectivity Index)
3aA5.416
3sB5.36
3tC5.14
3uD5.23
3vE4.82

This table indicates that compounds with specific R groups exhibit varying degrees of potency and selectivity against target pathogens .

Pharmacokinetics and ADME Properties

Preliminary pharmacokinetic studies have provided insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) ) characteristics of this compound:

  • Plasma Protein Binding: High binding affinity was observed in human plasma (99.89%) and mouse plasma (99.64%).
  • CYP Inhibition: Inhibition studies on cytochrome P450 isoforms showed varying degrees of inhibition, with CYP3A4 being notably affected (52.2% inhibition at 10 μM) .

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Plasma Protein Binding (Human)99.89%
Plasma Protein Binding (Mouse)99.64%
CYP3A4 Inhibition (%)52.2%
Hepatocyte Remaining (%)0.19% at 2 hrs

These findings suggest that while the compound exhibits high plasma protein binding, its metabolic profile requires careful consideration due to potential interactions with liver enzymes .

Case Studies and Clinical Relevance

Recent clinical trials have explored the efficacy of imidazopyridine derivatives in treating TB infections. For instance, a phase II clinical trial indicated a dose-dependent reduction in viable mycobacteria load in patients treated with related compounds . Such findings underscore the therapeutic potential of this class of compounds in addressing global health challenges posed by TB.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

N,N-dimethylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-11(2)9-7-10-8-5-3-4-6-12(8)9;;/h3-7H,1-2H3;2*1H

InChI Key

XLVPDQHMYAJVGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C2N1C=CC=C2.Cl.Cl

Origin of Product

United States

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